N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide
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Overview
Description
N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
N-Alkylation: The indole core is then subjected to N-alkylation using an appropriate alkyl halide, such as benzyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Biological Activity
N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide is a synthetic compound belonging to the class of indole derivatives, known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name: this compound
- CAS Number: 852137-43-0
- Molecular Formula: C18H16F2N2O
- Molecular Weight: 320.33 g/mol
The compound features a difluorobenzamide moiety attached to a dimethylindole structure, contributing to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding: The indole moiety is known to interact with several receptors, including serotonin receptors and other G-protein coupled receptors (GPCRs), modulating their activity.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Signal Transduction Pathways: It has been observed to affect key signaling pathways related to inflammation and cell proliferation.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins.
Antiviral Properties
Preliminary studies suggest that this compound may possess antiviral activity. It has been evaluated against several viral strains in vitro, showing potential efficacy in inhibiting viral replication. Further research is needed to elucidate the specific mechanisms involved in its antiviral action.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in cellular models by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Research Findings and Case Studies
Study | Findings |
---|---|
In Vitro Anticancer Activity | The compound inhibited proliferation in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values in the low micromolar range. |
Antiviral Screening | Showed significant reduction in viral load against influenza virus in cultured cells. |
Inflammatory Response Modulation | Decreased levels of IL-6 and TNF-alpha in LPS-stimulated macrophages by 50%. |
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O/c1-11-7-14-8-12(3-6-17(14)22(11)2)10-21-18(23)13-4-5-15(19)16(20)9-13/h3-9H,10H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBDJOUTUSUGNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.